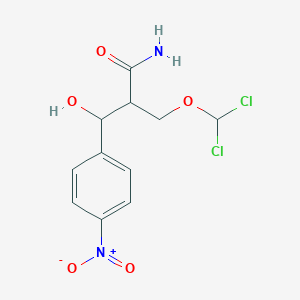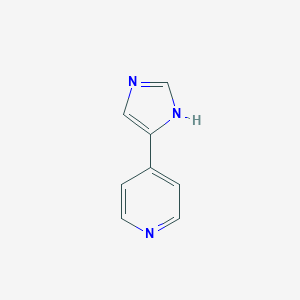
4-(1H-Imidazol-5-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Imidazol-5-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyridine with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the cyclization process, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions: 4-(1H-Imidazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 6-positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
4-(1H-Imidazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 4-(1H-Imidazol-5-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
相似化合物的比较
Imidazole: A simpler structure with only the imidazole ring.
Pyridine: Contains only the pyridine ring.
4-(1H-Imidazol-4-yl)pyridine: A positional isomer with the imidazole ring attached at a different position on the pyridine ring.
Uniqueness: 4-(1H-Imidazol-5-yl)pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
属性
CAS 编号 |
146366-05-4 |
|---|---|
分子式 |
C8H8ClN3 |
分子量 |
181.62 g/mol |
IUPAC 名称 |
4-(1H-imidazol-5-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;/h1-6H,(H,10,11);1H |
InChI 键 |
UFRQDNVKDXBGJR-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=CN=CN2 |
规范 SMILES |
C1=CN=CC=C1C2=CN=CN2.Cl |
同义词 |
4-(3H-Imidazol-4-yl)-pyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


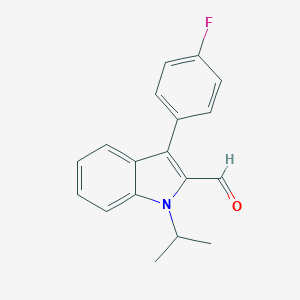
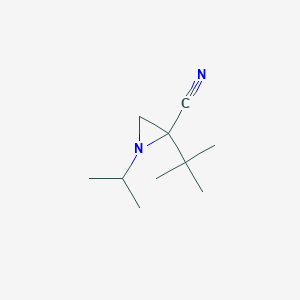

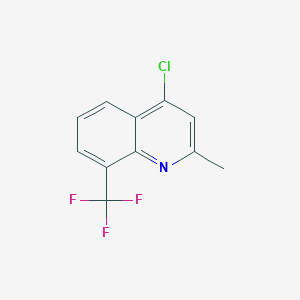
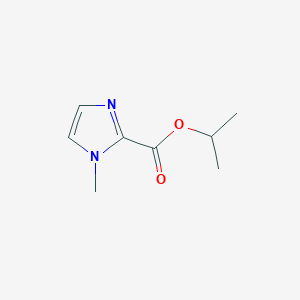
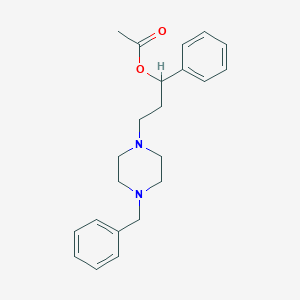
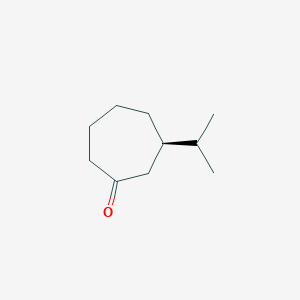
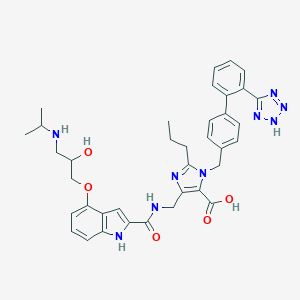
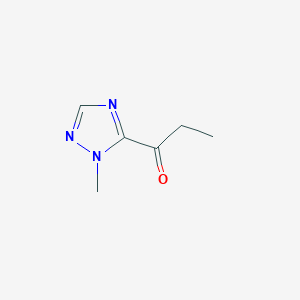

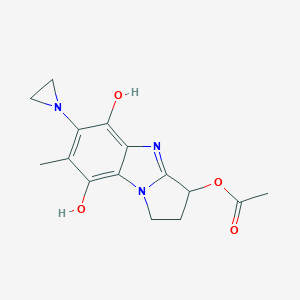
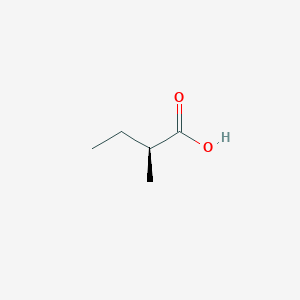
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B115146.png)
